molecular formula C18H17NO3 B5774250 N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide

Cat. No. B5774250
M. Wt: 295.3 g/mol
InChI Key: SQXSXJRXSUMONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, also known as TOFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TOFA is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used extensively in scientific research to investigate the role of ACC in various biological processes, including lipid metabolism, insulin signaling, and cancer. In particular, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing fatty acid synthesis, which is essential for cancer cell proliferation. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used to study the effects of ACC inhibition on glucose metabolism and insulin sensitivity, which are important in the development of metabolic disorders such as diabetes.

Mechanism of Action

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide acts as a competitive inhibitor of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. As a result, the levels of intracellular fatty acids are reduced, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity.
Biochemical and Physiological Effects
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the suppression of cancer cell growth, and the improvement of glucose metabolism and insulin sensitivity. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for ACC inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular fatty acid synthesis. However, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide also has some limitations, including its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, including the development of more potent and selective ACC inhibitors, the investigation of the effects of ACC inhibition on other biological processes, such as autophagy and inflammation, and the evaluation of the therapeutic potential of ACC inhibitors in the treatment of metabolic disorders and cancer. Additionally, the use of N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.

Synthesis Methods

N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized through a multistep process involving the reaction of fluorenone with tert-butyl hydroperoxide, followed by the reaction with hydroxylamine hydrochloride, and then with isobutyl chloroformate. The resulting intermediate is then reacted with ammonia to produce N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in high yield and purity.

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)21/h3-9,20H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSXJRXSUMONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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